molecular formula C11H16BrNO4S B7450129 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine

4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine

Cat. No.: B7450129
M. Wt: 338.22 g/mol
InChI Key: LNKMYBIDSJARDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine involves the inhibition of this compound enzymes. This compound enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, they phosphorylate various target proteins, leading to downstream signaling events. Inhibition of this compound enzymes by this compound leads to the suppression of downstream signaling events, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its potency as a this compound inhibitor. It has been shown to be more potent than other this compound inhibitors, making it a valuable tool for studying this compound signaling pathways. However, its potency also presents a challenge in terms of determining the optimal concentration for use in experiments. Another limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Future research on 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further studies could investigate the optimal concentration and dosing regimens for use in experiments. Finally, the development of more soluble analogs of this compound could improve its utility as a research tool.

Synthesis Methods

The synthesis of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a complex process that involves several steps. The first step involves the reaction of 3-ethyl-3-methylmorpholine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 3-bromofuran-2-sulfonyl chloride to form the desired product. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound enzymes are also implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

4-(3-bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-3-11(2)8-16-7-5-13(11)18(14,15)10-9(12)4-6-17-10/h4,6H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMYBIDSJARDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1S(=O)(=O)C2=C(C=CO2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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